Product packaging for Mefenamic Acid Ethyl Ester(Cat. No.:)

Mefenamic Acid Ethyl Ester

Cat. No.: B13445545
M. Wt: 269.34 g/mol
InChI Key: IJAHMWWOYZIWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mefenamic Acid Ethyl Ester, with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol, is an ethyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid . It is supplied as a neat material and is commonly used as a reference standard in pharmaceutical research, particularly in the study of prodrugs . Its primary research value lies in its role as a model compound for investigating the prodrug strategy aimed at improving the properties of the parent drug, Mefenamic acid. Mefenamic acid itself is a well-established NSAID that exerts its therapeutic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the synthesis of prostaglandins that mediate inflammation, pain, and fever . A key rationale for developing ester prodrugs like this compound is to temporarily mask the carboxylic acid group of the parent drug. This modification is investigated to potentially mitigate the direct gastrointestinal irritation associated with the acidic moiety and to enhance lipophilicity, which could improve membrane permeability and oral absorption . The compound can be synthesized via direct esterification, such as reacting Mefenamic acid with absolute ethanol in the presence of an acid catalyst like concentrated sulfuric acid . This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B13445545 Mefenamic Acid Ethyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,3-dimethylanilino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-20-17(19)14-9-5-6-10-16(14)18-15-11-7-8-12(2)13(15)3/h5-11,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAHMWWOYZIWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches

Direct Esterification Routes for Mefenamic Acid Ethyl Ester Synthesis

Direct esterification involves the reaction of mefenamic acid with ethanol. This can be accomplished using acid catalysts or coupling agents to facilitate the formation of the ester bond.

The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. operachem.comtamu.edu This method has been specifically applied to the synthesis of this compound. ekb.eg The reaction involves protonation of the carboxylic acid's carbonyl group by a catalyst like sulfuric acid, which enhances its electrophilicity. tamu.edu The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the final ester. operachem.com To drive the reaction equilibrium toward the product side, an excess of the alcohol is typically used, which can also serve as the reaction solvent. tamu.edu

One documented procedure involves dissolving mefenamic acid in absolute ethanol and adding concentrated sulfuric acid as the catalyst. ekb.eg The mixture is refluxed for several hours to ensure the completion of the reaction. ekb.eg The product is then isolated through a workup procedure that includes washing with a sodium bicarbonate solution to neutralize the acid catalyst and extraction with an organic solvent. operachem.comekb.eg

ParameterDetailsSource(s)
Reactants Mefenamic Acid, Absolute Ethanol ekb.eg
Catalyst Concentrated Sulfuric Acid (H₂SO₄) ekb.eg
Solvent Absolute Ethanol (used in excess) ekb.eg
Reaction Time 7 hours ekb.eg
Condition Reflux ekb.eg
Workup Wash with sodium bicarbonate solution, extract with diethyl ether, evaporate solvent, and crystallize from ethanol. ekb.eg

Carbodiimide coupling agents are widely used to facilitate the formation of amide and ester bonds under mild conditions. interchim.fr Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) are effective for this purpose. ijpsr.comasianpharmtech.com This method, often referred to as Steglich esterification when a catalyst like 4-dimethylaminopyridine (DMAP) is included, avoids the harsh acidic conditions of Fischer esterification. nih.govorganic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid group by the carbodiimide, forming a highly reactive O-acylisourea intermediate. interchim.frijpsr.com This intermediate is then susceptible to nucleophilic attack by an alcohol. ijpsr.com The addition of DMAP accelerates the reaction and suppresses the formation of an N-acylurea byproduct, which can otherwise be a significant issue in esterifications. ijpsr.comorganic-chemistry.org

While DCC is effective, the N,N'-dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents, which can complicate product purification. ijpsr.com In contrast, EDAC is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble, allowing for easy removal during an aqueous workup. ijpsr.comcommonorganicchemistry.com This makes EDAC a more convenient reagent for many applications. ijpsr.comasianpharmtech.com Studies on the synthesis of various NSAID esters, including those of mefenamic acid, have utilized both DCC and EDAC in conjunction with DMAP to achieve good yields. ijpsr.comnih.govmdpi.com

ParameterEDAC/DMAP MethodDCC/DMAP MethodSource(s)
Reactants Mefenamic Acid, EthanolMefenamic Acid, Ethanol nih.govmdpi.com
Coupling Agent EDAC (EDCI)DCC nih.govmdpi.com
Catalyst 4-dimethylaminopyridine (DMAP)4-dimethylaminopyridine (DMAP) nih.govmdpi.com
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂) nih.govmdpi.com
Temperature 0-5 °C initially, then room temperatureRoom Temperature nih.govmdpi.com
Reaction Time ~12-24 hours~24-48 hours nih.govmdpi.com
Key Advantage Water-soluble urea byproduct allows for easy purification via aqueous extraction.Effective for esterification under mild conditions. ijpsr.comorganic-chemistry.org
Key Disadvantage Higher cost compared to DCC.Insoluble DCU byproduct can complicate purification. ijpsr.com

Transesterification Processes in Mefenamic Acid Ester Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. It is another potential route for synthesizing new esters. For example, mefenamic acid methyl ester could be converted to this compound by reacting it with an excess of ethanol in the presence of an acid or base catalyst. While this is a common industrial process for some esters, direct esterification is more frequently documented for the laboratory-scale synthesis of simple alkyl esters of mefenamic acid. ekb.eg

The principle of transesterification has been applied in the synthesis of mefenamic acid derivatives, particularly in chemo-enzymatic processes where enzymes catalyze the transfer of an acyl group from a donor ester (like a vinyl ester) to a target alcohol. nih.gov In another context, the ethyl ester of mefenamic acid has been used as a starting material, which is then reacted with other nucleophiles like 2-amino thiadiazine to create more complex derivatives. researchgate.net

Green Chemistry Principles in Ester Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov In the context of mefenamic acid ester synthesis, this can involve several approaches.

One key area is the use of biocatalysts, such as enzymes, which operate under mild conditions (neutral pH, room temperature) and in aqueous or benign solvent systems, reducing the need for harsh acids and organic solvents. viamedica.pl Microwave-assisted synthesis has also been noted as a greener methodology for preparing mefenamic acid derivatives, often leading to shorter reaction times and increased yields. nih.gov Furthermore, developing synthetic routes with simpler purification processes and milder reaction conditions contributes to a more environmentally friendly process. guilan.ac.ir The use of whole-cell catalysts instead of purified enzymes is another green strategy, as it avoids the costly and resource-intensive steps of enzyme isolation and purification. frontiersin.org

Chemo-enzymatic Synthesis and Biocatalysis for Mefenamic Acid Esters

Biocatalysis, particularly using enzymes like lipases and esterases, offers a powerful and green alternative for ester synthesis. nih.gov These enzymes are highly selective and can operate under mild conditions, making them ideal for pharmaceutical synthesis. ebrary.net Lipases are particularly versatile, capable of catalyzing esterification, transesterification, and hydrolysis reactions. nih.gov

While specific studies focusing solely on the lipase-catalyzed synthesis of this compound are not extensively detailed in the literature, the principles are well-established through research on other NSAIDs like ibuprofen and naproxen. viamedica.plfrontiersin.org These studies demonstrate that lipases can effectively catalyze the esterification of profen drugs with alcohols. viamedica.plnih.gov

The success of a chemo-enzymatic synthesis hinges on the proper selection of the enzyme and the optimization of reaction parameters.

Enzyme Selection : Different lipases exhibit varying levels of activity and selectivity. Commonly used lipases for NSAID esterification include those from Candida species, such as Candida rugosa lipase and immobilized Candida antarctica lipase B (commercially known as Novozym 435). nih.govviamedica.pl Esterases, such as an engineered variant from Bacillus subtilis, have also proven effective in the stereoselective hydrolysis of NSAID esters. mdpi.com Immobilizing the enzyme on a solid support is a common strategy to enhance its stability and allow for easy recovery and reuse, which is both economically and environmentally beneficial. nih.gov

Optimization : Key parameters for optimization include the choice of solvent, acyl donor, temperature, and water content. Many lipases are highly active in non-aqueous organic solvents like hexane or heptane. nih.govnih.gov For transesterification reactions, vinyl esters are often used as acyl donors because the reaction is effectively irreversible. nih.gov Temperature and water activity must be carefully controlled, as excessive heat can denature the enzyme and the presence of water can promote the reverse reaction of hydrolysis. nih.gov Using whole-cell biocatalysts can sometimes be advantageous as the cellular environment can help stabilize the enzyme. frontiersin.org

Biocatalytic Reaction Conditions and Yield Enhancement in the Synthesis of this compound

The enzymatic synthesis of this compound represents a promising green alternative to conventional chemical methods. This biocatalytic approach, typically employing lipases, offers high selectivity, milder reaction conditions, and a reduced environmental footprint. The efficiency of this process is, however, critically dependent on the careful optimization of various reaction parameters.

Biocatalytic Reaction Conditions

The lipase-catalyzed esterification of mefenamic acid with ethanol to produce this compound is influenced by several key factors, including the choice of enzyme, solvent, temperature, and the molar ratio of substrates. While specific literature on the biocatalytic synthesis of this compound is limited, plausible reaction conditions can be extrapolated from studies on other non-steroidal anti-inflammatory drugs (NSAIDs) and aromatic acids.

Immobilized lipases are generally preferred in industrial applications due to their enhanced stability and reusability. Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is a frequently utilized biocatalyst for the esterification of sterically hindered molecules like NSAIDs, owing to its high activity and broad substrate specificity.

The choice of solvent is critical in overcoming the thermodynamic equilibrium that can limit ester formation in aqueous environments. Non-polar organic solvents are typically employed to shift the equilibrium towards the product by solubilizing the non-polar reactants and facilitating the removal of the water by-product.

The reaction temperature plays a dual role, influencing both the reaction rate and the stability of the enzyme. A compromise is often sought to achieve a high reaction velocity without causing significant thermal denaturation of the biocatalyst. Similarly, the molar ratio of the alcohol to the acid is a key parameter to optimize, with an excess of the alcohol often used to drive the reaction towards the ester product.

The following table outlines hypothetical, yet scientifically grounded, reaction conditions for the biocatalytic synthesis of this compound, based on analogous enzymatic esterification of other NSAIDs.

Table 1: Hypothetical Biocatalytic Reaction Conditions for this compound Synthesis

Parameter Condition Rationale
Enzyme Immobilized Candida antarctica lipase B (Novozym 435) High efficacy in esterifying sterically hindered NSAIDs.
Substrates Mefenamic Acid and Ethanol Reactants for the formation of the ethyl ester.
Solvent Toluene A non-polar solvent that helps to shift the reaction equilibrium towards ester formation.
Temperature 50-60 °C Optimal range for balancing reaction rate and enzyme stability.
Molar Ratio (Ethanol:Mefenamic Acid) 3:1 to 5:1 An excess of ethanol is used to drive the reaction forward.
Enzyme Loading 10-15% (w/w of mefenamic acid) A typical loading to ensure a sufficient catalytic rate.

| Reaction Time | 24-48 hours | Sufficient time to reach equilibrium under these conditions. |

Yield Enhancement

Several strategies can be employed to enhance the yield of this compound in a biocatalytic system. These methods primarily focus on overcoming equilibrium limitations and improving the catalytic efficiency of the enzyme.

One of the most effective strategies is the in-situ removal of by-products, particularly water. The presence of water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. The use of molecular sieves or a vacuum system can effectively remove water from the reaction medium, thus shifting the equilibrium towards the product side.

Another approach to enhance yield is through the optimization of the reaction medium. While non-polar solvents are generally effective, the use of solvent-free systems or ionic liquids is gaining traction. Solvent-free systems, where one of the reactants (typically the alcohol) acts as the solvent, offer a greener and more cost-effective process. Ionic liquids, with their negligible vapor pressure and high thermal stability, can also serve as effective reaction media that can sometimes enhance enzyme activity and stability.

The table below summarizes key strategies for enhancing the yield of this compound in a biocatalytic process, with projected impacts based on general principles of enzymatic esterification.

| Substrate Engineering | Chemical modification of the substrates to improve their reactivity or compatibility with the enzyme. | While more complex, this can lead to substantial improvements in reaction rates and yields. |

Advanced Structural Characterization and Solid State Analysis

Advanced Spectroscopic Techniques for Confirming Synthesis and Purity

Spectroscopic analysis is fundamental in the verification of the successful synthesis of Mefenamic Acid Ethyl Ester and the identification of any process-related impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide unambiguous structural confirmation and purity assessment.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable tools for the structural elucidation of this compound. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework of the molecule.

In the ¹H NMR spectrum of this compound, the conversion of the carboxylic acid to an ethyl ester is confirmed by the appearance of signals corresponding to the ethyl group protons: a quartet from the methylene (-CH₂) group and a triplet from the terminal methyl (-CH₃) group. The aromatic protons and the methyl groups on the dimethylphenyl ring, as well as the amine (N-H) proton, show characteristic shifts.

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to definitively assign these signals. COSY identifies proton-proton coupling networks, linking, for example, the ethyl group's methylene and methyl protons. HSQC correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the ¹³C spectrum.

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Ethyl -CH₃~1.10 (triplet)~14.5
Aromatic -CH₃~2.25 (singlet)~17.5
Ethyl -CH₂-~4.00 (quartet)~59.9
Aromatic C-H6.28-7.53 (multiplets)101.8-131.4
Aromatic C (quaternary)-144.5, 148.6
Ester C=O-~174.1
N-H~9.01-10.19 (singlet)-

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Impurities/Byproducts

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and identifying potential impurities. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of a precise molecular formula, distinguishing the target compound from closely related byproducts.

During the synthesis of this compound (C₁₇H₁₉NO₂), potential impurities may include unreacted Mefenamic Acid (C₁₅H₁₅NO₂), starting materials like 2,3-dimethylaniline, or byproducts from side reactions. sigmaaldrich.comoup.com HRMS can easily differentiate the mass of the ester (exact mass: 269.1416) from the parent acid (exact mass: 241.1103). nih.govnih.gov This technique is crucial for quality control, ensuring the final product is free from significant levels of these process-related impurities and degradation products. oup.com

Vibrational Spectroscopy for Conformational Insights and Functional Group Analysis (Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of this compound. These techniques are highly sensitive to changes in molecular structure and intermolecular interactions.

The key spectral change upon esterification of mefenamic acid is observed in the region of the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

Mefenamic Acid (Parent Compound): The FTIR spectrum is characterized by a broad O-H stretching band from the carboxylic acid group (around 2500-3300 cm⁻¹) and a C=O stretch at approximately 1650-1700 cm⁻¹. The N-H stretching vibration is typically observed around 3310-3350 cm⁻¹. pharmtech.comturkjps.org

This compound: The broad O-H band disappears completely. A sharp, strong C=O stretching band characteristic of the ester functional group appears at a higher wavenumber, typically in the 1700-1730 cm⁻¹ range. Additionally, C-O stretching bands associated with the ester linkage appear in the 1100-1300 cm⁻¹ region. The N-H stretching frequency remains.

Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and aromatic ring vibrations. Conformational differences, which are well-documented for fenamates, can lead to subtle but reproducible shifts in the vibrational spectra, offering insights into the molecular arrangement in the solid state. nih.govnih.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)Notes
N-H Stretch~3300-3350Sharp peak, indicates secondary amine.
Aromatic C-H Stretch~3000-3100Characteristic of benzene rings.
Aliphatic C-H Stretch~2850-2980From ethyl and methyl groups.
Ester C=O Stretch~1700-1730Strong, sharp peak. Confirms ester formation.
Aromatic C=C Stretch~1500-1600Multiple bands, typical for aromatic rings.
N-H Bend~1570-1580Important for distinguishing polymorphs in the parent acid. nih.gov
Ester C-O Stretch~1100-1300Two bands often observed (asymmetric and symmetric).

X-Ray Crystallography for Solid-State Structure Analysis and Polymorphism

While specific crystallographic data for this compound is not widely published, the extensive research on its parent compound, Mefenamic Acid, provides a critical framework for understanding its potential solid-state behavior, including polymorphism. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.

Polymorphic Forms of Mefenamic Acid and Their Interconversion

Mefenamic acid is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III. researchgate.net

Form I is the most stable and commercially available form under ambient conditions. researchgate.net

Form II is a metastable form that becomes more stable than Form I at higher temperatures (above ~160 °C). researchgate.net

Form III is the least stable form and tends to convert back to Form I. researchgate.net

The relationship between these forms is enantiotropic, meaning the stability order can be reversed by changing the temperature. core.ac.uk The transition from Form I to Form II (and potentially III) can be observed using thermal analysis techniques like Differential Scanning Calorimetry (DSC), which typically shows an endotherm for the solid-solid transition followed by another for melting. researchgate.netucl.ac.uk This polymorphic behavior is driven by different molecular conformations and packing arrangements in the crystal lattice. acs.orgnih.gov Given the structural similarity, it is plausible that this compound could also exhibit polymorphism, a critical consideration for pharmaceutical development.

PolymorphRelative Stability at Room TemperatureKey Characteristics
Form IMost StableCommercially available form. Transforms to Form II upon heating. researchgate.net
Form IIMetastableMore stable at elevated temperatures. Can be obtained by crystallization from specific solvents like DMF. core.ac.ukresearchgate.net
Form IIILeast Stable (Metastable)Tends to convert to Form I. researchgate.net

Influence of Crystallization Conditions and Solvents on Polymorphism and Crystal Habit

The specific polymorphic form and the crystal habit (the external shape of a crystal) are highly dependent on the conditions of crystallization, particularly the choice of solvent. core.ac.ukresearchgate.net For mefenamic acid, research has demonstrated that:

Crystallization from solvents like ethanol, isopropanol, and acetone (B3395972) typically yields the stable Form I . core.ac.uk

Crystallization from N,N-dimethylformamide (DMF) has been shown to produce Form II . core.ac.uk

The solvent also profoundly influences the crystal habit. For instance, mefenamic acid crystallized from acetone tends to form needle-like crystals, while crystallization from ethanol can produce plate-like crystals. researchgate.netnih.gov These different habits affect important bulk properties of the powder, such as flowability and dissolution rate. It is therefore expected that the crystallization of this compound would be similarly sensitive to solvent selection, impacting not only which polymorph is obtained but also the resulting crystal shape. pharmtech.com

SolventResulting Polymorph of Mefenamic AcidObserved Crystal Habit
EthanolForm IPlate-like / Needle-like flat core.ac.uknih.gov
AcetoneForm INeedle-like core.ac.uknih.gov
IsopropanolForm IPlate-like nih.gov
Ethyl AcetateForm INeedle-like flat core.ac.uk
N,N-dimethylformamide (DMF)Form IICubic core.ac.ukresearchgate.net

Chiroptical Properties and Stereochemical Studies

There is currently no information available in the scientific literature regarding the chiroptical properties of this compound. Mefenamic acid itself is not chiral, and therefore, its simple ethyl ester derivative is also achiral. Consequently, stereochemical studies and analysis of chiroptical properties such as circular dichroism are not applicable.

Mechanistic Research on Prodrug Activation and Biotransformation in Vitro/computational

Esterase-Mediated Hydrolysis: Kinetic and Mechanistic Investigations

The primary route for the bioactivation of mefenamic acid ethyl ester is through hydrolysis catalyzed by esterases, a diverse group of enzymes prevalent in the body, particularly in the plasma, liver, and intestines. nih.govnih.gov These enzymes recognize the ester linkage and cleave it to release mefenamic acid and ethanol. The efficiency of this process is crucial for the prodrug to be effective.

Research into various ester prodrugs of mefenamic acid demonstrates that enzymatic hydrolysis is significantly more rapid than chemical hydrolysis under physiological conditions. For instance, studies conducted in 80% human plasma (pH 7.4) show a substantial release of mefenamic acid from its ester derivatives over time, indicating efficient enzymatic action. derpharmachemica.comptfarm.pl This rapid conversion in a biological matrix like plasma underscores the importance of esterases in the activation of these prodrugs. researchgate.net

While the literature extensively confirms the role of esterases in the hydrolysis of mefenamic acid prodrugs, detailed studies specifically pinpointing the isozyes responsible for the ethyl ester derivative are less common. However, the broader field of ester prodrug metabolism provides strong indications of the likely candidates. Carboxylesterases (CEs) are well-known for their significant role in the hydrolysis of a wide array of ester-containing drugs. nih.gov Human carboxylesterase 1 (hCE-1), predominantly found in the liver, and human carboxylesterase 2 (hCE-2), found in the intestine, are major enzymes involved in the metabolism of xenobiotics. Other esterases, such as arylacetamide deacetylase (AADAC), butyrylcholinesterase (BChE), and paraoxonase (PON), also contribute to the hydrolysis of certain drugs. nih.gov Studies on various NSAID ester prodrugs suggest that carboxylesterases are the primary enzymes responsible for their activation. nih.gov Hydrolysis studies using rat intestinal and liver homogenates, which are rich in these enzymes, have shown effective release of mefenamic acid from its ester prodrugs, further supporting the central role of these esterase isozymes. nih.gov

The rate of enzyme-mediated hydrolysis is highly dependent on the structure of the ester promoiety. In vitro kinetic studies are essential for quantifying the efficiency of this conversion. The hydrolysis of mefenamic acid ester prodrugs typically follows pseudo-first-order kinetics. ptfarm.pl

A study on a mefenamic acid-paracetamol mutual ester prodrug provides a clear example of this enzymatic lability. In 80% human plasma at pH 7.4, the prodrug demonstrated rapid hydrolysis with a half-life (t½) of just 61.07 minutes and a rate constant (k) of 1.8908 × 10⁻⁴ s⁻¹, leading to the regeneration of about 80% of the active drug. ptfarm.pl This contrasts sharply with its stability in non-enzymatic buffer solutions, highlighting the enzymatic contribution. ptfarm.pl Similarly, another study on hydroxyethyl (B10761427) esters of mefenamic acid reported a plasma half-life of 7.28 hours, which, while slower than some other NSAID esters, is still significantly faster than its degradation in aqueous buffer solutions. researchgate.net These findings illustrate that while the ethyl ester of mefenamic acid is expected to be a substrate for plasma and tissue esterases, its specific rate of conversion is influenced by the enzyme's affinity for the ethyl group compared to other alcohol moieties. nih.gov

Table 1: In Vitro Hydrolysis Kinetics of Mefenamic Acid Ester Prodrugs in Human Plasma (pH 7.4)
Ester DerivativeHalf-life (t½)Rate Constant (k)Source
Mefenamic Acid-Paracetamol Ester61.07 minutes1.8908 × 10⁻⁴ s⁻¹ ptfarm.pl
Hydroxyethyl Mefenamate7.28 hoursNot Reported researchgate.net

Non-Enzymatic Hydrolysis Pathways and Stability Studies (In Vitro)

The stability of this compound in the absence of enzymes is a critical factor, as it determines the prodrug's ability to remain intact until it reaches environments where esterases are abundant. Stability is typically evaluated in vitro across a range of pH values that simulate different parts of the gastrointestinal tract and physiological blood pH.

Studies on various mefenamic acid esters consistently show that these compounds are significantly more stable in acidic conditions (simulated gastric fluid, pH 1.2) than in neutral or alkaline conditions (simulated intestinal fluid, pH 7.4). derpharmachemica.comptfarm.plderpharmachemica.com For example, a mefenamic acid-paracetamol ester prodrug was found to be very stable at pH 2, with a half-life of 79.05 hours. ptfarm.pl This stability is crucial to prevent premature hydrolysis in the stomach, which would release the parent mefenamic acid and potentially cause local irritation. derpharmachemica.com

As the pH increases, the rate of non-enzymatic hydrolysis also increases. At pH 7.4, the half-life of the same mefenamic acid-paracetamol ester decreased to 13.60 hours. ptfarm.pl Another study investigating different mefenamic acid esters found that while most were stable at pH 2.0 and 5.0, several derivatives showed degradation at pH 7.4 with half-lives ranging from 4 to 27 hours. At a highly alkaline pH of 12, most mefenamic acid esters degrade rapidly. This pH-dependent stability profile is characteristic of ester prodrugs and confirms that under physiological conditions, non-enzymatic hydrolysis occurs but at a much slower rate than enzyme-mediated hydrolysis. researchgate.net

Table 2: pH-Dependent Stability (Non-Enzymatic) of Mefenamic Acid Ester Prodrugs at 37°C
Ester DerivativeCondition (pH)Half-life (t½)Source
Mefenamic Acid-Paracetamol EsterpH 2.0 (HCl Buffer)79.05 hours ptfarm.pl
pH 7.4 (Phosphate Buffer)13.60 hours
Mefenamic Acid Morpholino-ethyl EsterpH 7.4~4 hours
Mefenamic Acid Pyrrolidinyl-ethyl Ester HClpH 7.4~27 hours

Computational Modeling of Ester Hydrolysis and Prodrug Activation

Computational modeling offers a powerful tool to investigate the molecular interactions that govern prodrug activation. Techniques such as molecular docking can predict how this compound binds to the active site of various esterase isozymes. Such models can elucidate the specific amino acid residues involved in catalysis and help explain the substrate specificity observed in in vitro experiments.

While specific computational studies focusing exclusively on this compound are not widely reported, modeling has been applied to understand the behavior of mefenamic acid itself. For instance, simulations have been used to model the drug release and dissolution of mefenamic acid formulations by numerically solving the Noyes-Whitney equation, which provides insights into its physicochemical properties at a microscopic level. nih.gov This type of modeling, when applied to the ester prodrug, could predict its interaction with enzyme catalytic triads (e.g., the Ser-His-Asp triad (B1167595) common in esterases) and model the transition state of the hydrolysis reaction. thieme-connect.de Such computational approaches are invaluable for rational prodrug design, allowing for the prediction of hydrolysis rates and metabolic stability of novel ester derivatives before their synthesis.

Comparative Biotransformation with Parent Mefenamic Acid and Other Derivatives (In Vitro)

In vitro biotransformation studies are essential to understand how the metabolic profile of this compound compares to that of the parent drug and other related compounds. The primary goal of creating an ester prodrug is to mask the carboxylic acid group, thereby altering its physicochemical properties and metabolic pathway, at least initially. derpharmachemica.com

Comparative in vitro studies using liver homogenates, which contain a wide range of metabolic enzymes, can directly compare the rate of disappearance of the prodrug with that of the parent compound. nih.gov Studies on various ester derivatives show that the rate of hydrolysis can vary significantly depending on the ester group. For example, a comparison between hydroxyethyl esters of diclofenac (B195802) and mefenamic acid found that the mefenamic acid ester was relatively more stable in plasma, suggesting that the parent NSAID structure influences the susceptibility of the ester bond to enzymatic cleavage. researchgate.net This highlights that while the ethyl ester is designed to be a biolabile prodrug, its rate of activation and subsequent metabolism can be modulated by the choice of the ester promoiety, allowing for the fine-tuning of its pharmacokinetic profile. derpharmachemica.com

Ligand Target Interactions and Receptor Binding Studies in Vitro/computational

Molecular Docking and Dynamics Simulations with Relevant Biological Targets

Computational studies, including molecular docking and dynamics simulations, offer predictive insights into the binding behavior of mefenamic acid ethyl ester with its primary targets.

As a derivative of an NSAID, the primary putative targets for this compound are the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. Molecular docking studies are employed to predict the binding affinity and orientation of the ester within the active sites of these enzymes.

Theoretical models suggest that, similar to its parent compound, this compound would bind within the hydrophobic channel of the COX enzymes. The esterification of the carboxylic acid group, however, is predicted to alter the interaction profile. While mefenamic acid's carboxylate group forms a critical ionic bond with a positively charged arginine residue (Arg120 in COX-1 and Arg513 in COX-2) at the top of the active site, the ethyl ester moiety in this compound is incapable of this ionic interaction. Instead, its binding is likely stabilized by a network of van der Waals and hydrophobic interactions with residues lining the active site.

The selectivity of this compound for COX-1 versus COX-2 is a key area of computational investigation. The larger and more flexible active site of COX-2, with a side pocket, may accommodate the ethyl ester group differently than the more constricted active site of COX-1. Molecular dynamics simulations can provide further insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding, which can influence selectivity.

Table 1: Predicted Interacting Residues of this compound with COX Isoenzymes (Hypothetical)

TargetKey Interacting Amino Acid Residues (Predicted)Type of Interaction (Predicted)
COX-1 Tyr355, Leu352, Val349, Ala527, Ile523Hydrophobic, van der Waals
COX-2 Tyr355, Val523, Ala527, Gly526, Phe518, Leu352Hydrophobic, van der Waals

Note: This table is based on theoretical predictions and requires experimental validation.

Beyond COX enzymes, computational methods such as reverse docking and target prediction algorithms can be used to screen this compound against a wide range of protein structures. These in silico approaches can identify other potential protein targets, suggesting possible off-target effects or novel therapeutic applications. Such predictions, however, remain hypothetical until they are validated by experimental assays.

In Vitro Binding Assays and Displacement Studies

To experimentally validate the computational predictions, in vitro binding assays are essential. These assays directly measure the affinity of this compound for its target proteins.

For COX enzymes, this would typically involve cell-free assays using purified recombinant human or ovine COX-1 and COX-2. The inhibitory activity is often determined by measuring the reduction in prostaglandin (B15479496) production from the arachidonic acid substrate in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Displacement studies could also be performed, where the ability of this compound to displace a known radiolabeled ligand from the active site of the target protein is measured. This provides a direct measure of the binding affinity (Ki). To date, specific in vitro binding assay data for this compound is not extensively reported in publicly available literature.

Structure-Activity Relationship (SAR) Derivations based on Molecular Interactions

Structure-activity relationship (SAR) studies for N-arylanthranilic acid derivatives, the class to which mefenamic acid belongs, have established several key principles. The NH-group of the anthranilic acid ring is crucial for activity. gpatindia.com Substitutions on the N-aryl ring that force it to be non-coplanar with the anthranilic acid ring generally increase activity. gpatindia.com

Conformational Analysis and its Impact on Ligand-Target Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The parent compound, mefenamic acid, is known to exhibit conformational polymorphism, arising from the rotation around the N-C bond connecting the two aromatic rings.

For this compound, the conformation will be influenced by the orientation of the ethyl ester group relative to the anthranilic acid ring. Computational methods can be used to predict the lowest energy conformations of the molecule in a simulated physiological environment. The flexibility of the ethyl ester group may allow the molecule to adopt different conformations to fit into the binding sites of different targets. A detailed conformational analysis is necessary to understand how the preferred spatial arrangement of the molecule aligns with the topology of the target's active site for optimal ligand-target recognition.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. While specific studies on mefenamic acid ethyl ester are limited, extensive research on the parent compound, mefenamic acid, provides valuable insights that can be extrapolated to its ester derivative.

Density Functional Theory (DFT) has been employed to study the electronic properties of related mefenamic acid derivatives. For instance, a study on a thymol-mefenamic acid hybrid derivative utilized DFT with the B3LYP/6-31G(d,p) basis set to optimize the molecule's geometry. researchgate.net Such calculations reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The presence of the ethyl ester group in this compound is expected to influence the electronic distribution around the carboxylate moiety, potentially affecting its reactivity and intermolecular interactions.

Table 1: Calculated Properties of this compound

Property Value Source
Molecular Formula C17H19NO2 PubChem nih.gov
Molecular Weight 269.34 g/mol PubChem nih.gov
XLogP3 5.8 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 4 PubChem nih.gov
Exact Mass 269.141578849 Da PubChem nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound and its interactions with the surrounding solvent environment. These simulations can track the movement of atoms over time, providing a detailed picture of the molecule's flexibility and how it behaves in a biological milieu.

Understanding the interaction with solvents is crucial for predicting a drug's solubility and permeability. MD simulations can model the interactions between this compound and water molecules, providing insights into its solvation and the energetic favorability of moving from an aqueous to a lipid environment, a key step in crossing biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if focused on in vitro activity or theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models focused on the in vitro activity of this compound are not extensively reported, the principles of QSAR can be applied using theoretical descriptors.

A key aspect of QSAR is the use of molecular descriptors, which are numerical values that encode information about the chemical structure. For this compound, these descriptors can be calculated from its 2D or 3D structure and can include electronic, steric, and hydrophobic parameters.

Recent findings indicate that this compound (referred to as MA2) can increase the levels of m6A modification in mRNA. nih.gov This biological activity could be a valuable endpoint for developing a QSAR model. By synthesizing and testing a series of related ester derivatives with varying alkyl chain lengths or substitutions on the phenyl rings, a QSAR model could be built to identify the key structural features that enhance this specific activity. Such a model would be instrumental in designing more potent and selective modulators of m6A methylation.

In Silico Prediction of ADME Properties (strictly theoretical, no experimental in vivo ADME data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. For this compound, various computational tools and models can be used to predict its ADME properties based solely on its chemical structure.

The physicochemical properties of this compound, such as its molecular weight, lipophilicity (XLogP3), and polar surface area (TPSA), are key determinants of its ADME profile. nih.gov These parameters can be used in predictive models to estimate properties like oral bioavailability, blood-brain barrier penetration, and plasma protein binding.

Table 2: Predicted ADME Properties of a Mefenamic Acid Derivative (Thymol-Mefenamic Acid Hybrid)

Property Prediction Significance
Lipinski's Rule of Five Compliant Suggests good oral bioavailability
Veber's Rule Compliant Suggests good oral bioavailability
Hepatotoxicity Predicted Potential for liver toxicity
hERG Inhibition Predicted Potential for cardiac side effects

Source: Adapted from a study on a thymol-mefenamic acid hybrid derivative. researchgate.net

Computational models can also predict the metabolic fate of this compound. These models identify potential sites of metabolism on the molecule, such as the ester linkage which is susceptible to hydrolysis by esterases, and the aromatic rings which can undergo oxidation by cytochrome P450 enzymes. Predicting metabolic pathways is crucial for understanding the compound's duration of action and potential for drug-drug interactions.

Virtual Screening and Ligand-Based Drug Design Principles

Virtual screening and ligand-based drug design are powerful computational techniques used to identify new drug candidates from large chemical libraries. These methods can be particularly useful in the context of this compound to explore its potential for new therapeutic applications.

In ligand-based virtual screening, the known structure of an active compound, such as this compound, is used as a template to search for other molecules with similar properties. This can be done through 2D similarity searching, which compares chemical fingerprints, or 3D shape-based screening, which aligns molecules based on their three-dimensional shape and chemical features. Given that this compound has been shown to modulate m6A methylation, it could serve as a starting point for a ligand-based campaign to discover novel and more potent inhibitors or activators of the enzymes involved in this process, such as FTO and ALKBH5. nih.gov

Structure-based virtual screening, or molecular docking, involves predicting the binding orientation of a ligand within the active site of a target protein. While the specific targets of this compound related to m6A modulation are still being elucidated, once identified, docking could be used to screen large compound libraries for molecules that are predicted to bind with high affinity. For example, derivatives of mefenamic acid have been docked into the active site of cyclooxygenase-2 (COX-2) to predict their anti-inflammatory activity. impactfactor.org A similar approach could be applied to this compound and its potential targets in the m6A pathway.

Development of Analytical Methodologies for Research Purposes

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are pivotal for the separation, identification, and quantification of Mefenamic Acid Ethyl Ester and its related substances in various research matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Thin-Layer Chromatography (TLC) are among the most utilized methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of mefenamic acid and its esters. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of this compound, often requiring derivatization to enhance its volatility and thermal stability.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for quantifying low concentrations of this compound in complex biological fluids during in vitro studies.

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC): HPTLC and TLC are valuable for rapid screening, purity checks, and monitoring the progress of chemical reactions or stability studies. These techniques offer the advantage of analyzing multiple samples simultaneously.

The development of analytical methods for assessing the purity and content of newly synthesized batches of this compound is a critical step. These methods are designed to separate the main compound from any impurities, starting materials, and by-products.

A representative HPLC method for the analysis of mefenamic acid derivatives is detailed below:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (pH adjusted to 3.0) (75:25 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Temperature Ambient

This method would be optimized to ensure a sharp, symmetrical peak for this compound with a reasonable retention time, well-resolved from potential impurities.

Analytical methods are crucial for monitoring the stability of this compound under various conditions and for studying its hydrolysis kinetics, particularly its conversion back to the parent mefenamic acid. Stability-indicating methods are developed to separate the intact ester from its degradation products.

For instance, in a hydrolysis study, samples of this compound would be incubated in different media (e.g., simulated gastric fluid, simulated intestinal fluid, and plasma). At various time points, aliquots would be withdrawn and analyzed by a validated HPLC method to quantify the remaining ester and the formed mefenamic acid. Such studies are essential to understand the prodrug's behavior and its potential to release the active parent drug under physiological conditions.

Spectrophotometric Methods for Detection and Purity Assessment (UV-Vis)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification and purity assessment of this compound in bulk form and in simple solutions. The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.

A typical procedure involves dissolving a known amount of the ester in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). For mefenamic acid derivatives, the λmax is typically observed in the range of 280-360 nm. A calibration curve is constructed by plotting absorbance versus concentration of standard solutions, which is then used to determine the concentration of unknown samples.

Method Validation for Research Applications

To ensure that an analytical method is suitable for its intended purpose in a research setting, it must be validated. The validation process assesses various parameters to demonstrate the method's reliability and accuracy.

Validation ParameterDescriptionTypical Acceptance Criteria for Mefenamic Acid Derivatives
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for the analyte should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Sample Preparation Strategies for Complex Biological Matrices in In Vitro Studies

The analysis of this compound in complex biological matrices, such as plasma or tissue homogenates from in vitro studies, requires effective sample preparation to remove interfering substances and concentrate the analyte.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It utilizes a solid sorbent material, packed in a cartridge, to selectively adsorb the analyte from the sample matrix. The analyte is then eluted with a small volume of a strong solvent. This method provides cleaner extracts and higher recovery.

A typical SPE protocol for a mefenamic acid derivative from a biological fluid might involve the following steps:

Conditioning: The SPE cartridge is washed with methanol followed by water or a buffer to activate the sorbent.

Loading: The pre-treated biological sample is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte of interest is eluted from the cartridge with a small volume of a strong organic solvent.

The resulting eluate can then be analyzed by a suitable chromatographic method like HPLC or LC-MS/MS.

Prodrug Design Principles and Analog Development

Rational Design of Mefenamic Acid Esters for Targeted Delivery (Conceptual)

The rational design of mefenamic acid esters is primarily driven by the need to overcome the gastrointestinal (GI) toxicity associated with the parent drug. tsijournals.comderpharmachemica.com Like many NSAIDs, the free carboxylic acid group of mefenamic acid is implicated in causing direct irritation to the gastric mucosa, which can lead to ulceration and bleeding. tsijournals.comderpharmachemica.com The prodrug approach aims to temporarily mask this acidic moiety through esterification. tsijournals.comresearchgate.net

The conceptual basis for this design involves creating a derivative that remains intact in the acidic environment of the stomach, thereby preventing direct contact of the free carboxyl group with the stomach lining. derpharmachemica.comnih.gov This ester prodrug is designed to be more lipophilic than the parent mefenamic acid, a property that can theoretically enhance its absorption across the intestinal membrane. derpharmachemica.com Once absorbed and present in the systemic circulation or the more alkaline environment of the intestine, the ester linkage is intended to undergo enzymatic or chemical hydrolysis, releasing the active mefenamic acid to exert its therapeutic effect. derpharmachemica.comderpharmachemica.com This strategy seeks to deliver the drug more efficiently to its site of action while minimizing local GI damage.

Synthesis and Evaluation of Mefenamic Acid Ethyl Ester Analogues and Prodrug Variants

The synthesis of mefenamic acid esters and their analogues is typically achieved through standard esterification procedures. One common method involves the reaction of mefenamic acid with an appropriate alcohol or phenol (B47542) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like dimethylaminopyridine (DMAP). derpharmachemica.com An alternative route involves converting mefenamic acid to its more reactive acid chloride, often using thionyl chloride, which is then reacted with the desired alcohol. derpharmachemica.com

The evaluation of these prodrug variants extends to their pharmacological activity. Standard in vivo models, such as the carrageenan-induced rat paw edema test, are employed to assess the anti-inflammatory efficacy of the synthesized compounds compared to the parent drug. tsijournals.comderpharmachemica.com Crucially, ulcerogenic activity is also evaluated to determine if the prodrug design successfully reduces gastric side effects. derpharmachemica.com This dual evaluation of efficacy and reduced toxicity is central to validating the prodrug concept. derpharmachemica.com

Structure-Property Relationships for Ester Series (focus on in vitro stability, hydrolysis rates, theoretical permeability)

The relationship between the chemical structure of mefenamic acid esters and their physicochemical properties is critical for their function as prodrugs. Key properties investigated include in vitro stability, hydrolysis rates, and permeability.

In Vitro Stability and Hydrolysis: The stability of the ester prodrugs is tested under conditions that mimic the physiological environments of the gastrointestinal tract and blood plasma. derpharmachemica.comderpharmachemica.com Hydrolysis studies are typically conducted in simulated gastric fluid (SGF, acidic pH, e.g., 1.2), simulated intestinal fluid (SIF, neutral/alkaline pH, e.g., 7.4), and human plasma. derpharmachemica.comderpharmachemica.com The ideal prodrug exhibits high stability at acidic pH to bypass the stomach intact, followed by efficient hydrolysis at physiological pH or in the presence of plasma esterases to release the active drug. nih.govderpharmachemica.com

Research shows that mefenamic acid esters are significantly more stable in acidic conditions compared to alkaline or plasma conditions. nih.govderpharmachemica.com For example, the half-life of ester prodrugs is considerably longer at pH 1.2 than at pH 7.4, indicating they can pass through the stomach largely unhydrolyzed. derpharmachemica.com

Hydrolysis of Mefenamic Acid Ester Prodrugs in Different Media

Prodrug Medium pH Half-life (t₁/₂) (hours)
Mefenamic Acid Eugenol Ester (MAEU) Aqueous Buffer 1.2 > 24
Mefenamic Acid Eugenol Ester (MAEU) Aqueous Buffer 7.4 14.71
Mefenamic Acid Vanillin Ester (MAVAN) Aqueous Buffer 1.2 > 24
Mefenamic Acid Vanillin Ester (MAVAN) Aqueous Buffer 7.4 11.02
Morpholino-ethyl ester Aqueous Buffer 7.4 -

Data compiled from multiple sources. derpharmachemica.com

Theoretical Permeability: Permeability across biological membranes is strongly influenced by the lipophilicity of a compound. The partition coefficient (Log P), typically measured between n-octanol and water, is used to quantify this property. Esterification of the carboxylic acid group of mefenamic acid generally leads to a significant increase in lipophilicity. derpharmachemica.com This higher Log P value suggests that the ester prodrugs should have enhanced permeability across the lipid bilayers of cell membranes compared to the parent drug, potentially leading to improved absorption. derpharmachemica.comolemiss.edu

Partition Coefficients of Mefenamic Acid and Its Ester Prodrugs

Compound Log P
Mefenamic Acid 1.98
Phenyl (2, 3-dimethylphenyl) Anthranilate 2.54
3, 5 dimethylphenyl (2, 3-dimethylphenyl) Anthranilate 2.67

Data sourced from Der Pharma Chemica, 2014. derpharmachemica.com

Impact of Esterification on Receptor Affinity and Selectivity (Computational/In Vitro)

Mefenamic acid exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. gpatindia.com While it is generally considered a non-selective inhibitor, some evidence suggests a preference for COX-2. researchgate.netmedscape.com The modification of the carboxylic acid group, which is crucial for binding to the active site of COX enzymes, can significantly alter a drug's affinity and selectivity. gpatindia.comresearchgate.net

Esterification of this carboxylate group can change how the molecule interacts with the enzyme's active site. nih.gov In vitro studies and computational molecular docking simulations are used to investigate these changes. nih.govsamipubco.com Docking studies can predict the binding orientation and affinity of the ester analogues within the active sites of both COX-1 and COX-2. Research has suggested that converting the carboxyl group of an NSAID to an ester or amide can enhance its selectivity for COX-2 over COX-1. researchgate.netnih.gov This increased selectivity is a desirable trait, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibition. researchgate.net Flexible docking studies have shown that some ester derivatives of mefenamic acid exhibit considerably greater binding affinities for COX-2 than for COX-1, highlighting the potential of the prodrug approach to not only reduce direct GI irritation but also to improve the drug's enzyme selectivity profile. nih.gov

Exploratory Research in Pharmaceutical Formulation Science Excluding Dosage/administration

Solubility Enhancement Strategies

The esterification of mefenamic acid to its ethyl ester derivative is a strategy aimed at modifying its physicochemical properties, including solubility. derpharmachemica.com Mefenamic acid itself has poor water solubility, which can impact its formulation and dissolution characteristics. nih.govresearchgate.net The ethyl ester prodrugs of mefenamic acid have been found to be insoluble in water and 0.1 M HCl, with slight solubility in 0.1 M NaOH. derpharmachemica.com However, they exhibit moderate to high solubility in organic solvents such as methanol, ethanol, chloroform, and benzene, indicating a more lipophilic character compared to the parent drug. derpharmachemica.com

To enhance the aqueous solubility of mefenamic acid and its derivatives, various strategies have been explored for the parent compound, which could be applicable to the ethyl ester in research settings. These include:

Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the solid state. Studies on mefenamic acid have utilized carriers like polyvinylpyrrolidone (B124986) (PVP) and superdisintegrants such as primojel. nih.gov Solid dispersions of mefenamic acid have demonstrated a significant increase in dissolution rate. nih.govwu.ac.th For instance, a solid dispersion with primojel and PVP resulted in a 4.11-fold increase in the dissolution rate of mefenamic acid. nih.gov Hot-melt extrusion (HME) is another method used to create solid dispersions, which can convert the drug to an amorphous phase, thereby enhancing solubility. nih.govstrath.ac.ukolemiss.edu

Co-crystallization: This involves the formation of a crystalline structure containing the active pharmaceutical ingredient (API) and a coformer. This method can alter the physicochemical properties of the API, including solubility and dissolution rate. semanticscholar.org Studies have explored the co-crystallization of mefenamic acid with various coformers like nicotinamide (B372718) and ascorbic acid. researchgate.netjapsonline.com For example, co-crystals of mefenamic acid with ascorbic acid showed increased solubility compared to mefenamic acid alone. researchgate.net

Micellar Solubilization: The use of surfactants to form micelles that can encapsulate poorly soluble drugs is another effective strategy. Research on mefenamic acid has shown that its solubility increases with the concentration of various anionic, cationic, and non-ionic surfactants. researchgate.net

Complexation with Cyclodextrins: Cyclodextrins are capable of forming inclusion complexes with poorly water-soluble drugs, thereby increasing their solubility. nih.gov The formation of an inclusion complex between mefenamic acid and β-cyclodextrin has been shown to significantly improve its water solubility. nih.gov

While these strategies have been primarily investigated for mefenamic acid, they represent viable research avenues for enhancing the solubility of mefenamic acid ethyl ester for in vitro studies.

Polymorphism and Solid-State Characteristics for Research Material Stability

The solid-state properties of a pharmaceutical compound, including polymorphism, are critical for its stability and processing. Mefenamic acid is known to exist in different polymorphic forms, with Form I being more stable than Form II and Form III. researchgate.netresearchgate.net The specific polymorph obtained can be influenced by the crystallization solvent. core.ac.ukmatec-conferences.org For instance, crystallization from ethyl acetate, ethanol, isopropanol, and acetone (B3395972) typically yields Form I, while N,N-dimethylformamide produces Form II. core.ac.ukmatec-conferences.org

The solid-state characteristics of this compound are crucial for ensuring the stability of research materials. Characterization techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffractometry (XRPD), and Fourier Transform Infrared Spectroscopy (FTIR) are essential for identifying and controlling the polymorphic form. researchgate.netcore.ac.uk DSC analysis of mefenamic acid Form I shows two endothermic peaks, while XRPD reveals significant peaks at specific diffraction angles. researchgate.net

The stability of mefenamic acid and its derivatives can be affected by factors like temperature and light. Studies on mefenamic acid tablets have shown that exposure to direct sunlight can lead to a significant decrease in the active ingredient percentage over time. ijiset.com Therefore, proper storage conditions are necessary to maintain the integrity of this compound research samples.

Table 1: Influence of Solvent on Mefenamic Acid Polymorph and Crystal Shape

Solvent Polymorphic Form Crystal Shape
Ethyl Acetate Form I Needle-like, flat
Ethanol Form I Needle-like, flat
Isopropanol (IPA) Form I Needle-like, flat
Acetone Form I Needle-like, flat
N,N-Dimethylformamide (DMF) Form II Cubic
Dimethylacetamide (DMA) - Plate-like

Membrane Permeability Studies (In Vitro Models like PAMPA, Caco-2 for mechanistic understanding of transport)

In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are valuable tools for understanding the passive diffusion and active transport mechanisms of compounds across the intestinal epithelium. nih.govevotec.com

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized cells that exhibit many characteristics of intestinal enterocytes, including the formation of tight junctions and the expression of transporter proteins. nih.gov Bidirectional transport studies across Caco-2 monolayers can determine the apparent permeability coefficient (Papp) and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or multidrug resistance-associated protein (MRP). nih.gov An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is indicative of active efflux. nih.gov

Studies on ester derivatives of mefenamic acid have utilized Caco-2 cells to investigate their transport mechanisms. nih.govnih.gov For instance, morpholinoethyl and pyrrolidinoethyl esters of mefenamic acid showed evidence of efflux, with their transport being affected by P-gp and MRP inhibitors. nih.gov The mefenamic acid-guaiacol ester, a highly lipophilic compound, demonstrated moderate absorption characteristics in Caco-2 cell studies, with a Papp value of 4.72 x 10⁻⁶ cm/s. nih.gov

Table 2: In Vitro Permeability Data for Mefenamic Acid Esters

Compound In Vitro Model Key Finding Reference
Morpholinoethyl ester of mefenamic acid Caco-2 cells Apical efflux associated with P-gp and MRP. nih.gov
Pyrrolidinoethyl ester of mefenamic acid Caco-2 cells Efflux involves P-gp and/or MRP. nih.gov
Mefenamic acid-guaiacol ester Caco-2 cells Papp of 4.72 x 10⁻⁶ cm/s, suggesting moderate absorption. nih.gov

Stability of this compound in Various In Vitro Media and Simulated Biological Fluids

The stability of this compound in various aqueous environments is a critical factor in understanding its potential as a prodrug. Hydrolysis studies are typically conducted in simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 7.4), and human plasma to mimic physiological conditions. derpharmachemica.comderpharmachemica.com

Research on various mefenamic acid ester prodrugs has shown that they are generally stable in acidic conditions (pH 1.2), with minimal hydrolysis observed in SGF. derpharmachemica.comnih.gov This suggests that the ester linkage is likely to remain intact in the stomach. derpharmachemica.com However, at higher pH values, such as in SIF (pH 7.4), the rate of hydrolysis increases, leading to the release of the parent mefenamic acid. derpharmachemica.comderpharmachemica.com This pH-dependent hydrolysis is a desirable characteristic for an orally administered prodrug, as it allows for the release of the active drug in the intestine where absorption primarily occurs. derpharmachemica.comresearchgate.net

In addition to chemical hydrolysis, enzymatic hydrolysis in biological fluids like human plasma and Caco-2 homogenates is also a key consideration. nih.gov Studies have shown that mefenamic acid esters are hydrolyzed by enzymes present in porcine liver esterase and Caco-2 homogenates. nih.gov The rate of hydrolysis often follows apparent first-order kinetics. For example, some mefenamic acid prodrugs have shown half-lives ranging from 4 to 27 hours at pH 7.4.

Table 3: Hydrolysis of Mefenamic Acid Esters in Different Media

Medium pH General Stability/Hydrolysis Finding
Simulated Gastric Fluid (SGF) 1.2 Generally stable, minimal hydrolysis. derpharmachemica.comderpharmachemica.comnih.gov
Aqueous Buffer 2.0 and 5.0 Most prodrugs showed chemical stability.
Simulated Intestinal Fluid (SIF) 7.4 Increased hydrolysis compared to acidic pH. derpharmachemica.comderpharmachemica.com
Human Plasma 7.4 Enzymatic hydrolysis occurs, releasing the parent drug. derpharmachemica.comresearchgate.net
Caco-2 Homogenate - Hydrolyzed by enzymes. nih.gov
Porcine Liver Esterase - Hydrolyzed by enzymes. nih.gov

Future Directions and Research Gaps

Unexplored Synthetic Pathways and Biocatalytic Opportunities

The synthesis of Mefenamic Acid Ethyl Ester and other related esters has traditionally relied on conventional chemical methods, such as using coupling agents like dicyclohexylcarbodiimide (DCC) or converting the acid to an acid chloride followed by reaction with the alcohol. derpharmachemica.comnih.gov While effective, these methods often involve harsh reagents and generate significant waste, pointing to a need for more sustainable and efficient alternatives.

Future research should pivot towards "green chemistry" approaches. mdpi.comrsc.org One of the most promising avenues is the exploration of biocatalysis, utilizing enzymes like lipases to catalyze the esterification reaction. viamedica.plebrary.net Lipase-catalyzed synthesis offers several advantages, including high selectivity, mild reaction conditions (preventing degradation of sensitive molecules), and reduced environmental impact. mdpi.comnih.gov Studies on other NSAIDs, such as ibuprofen, have successfully employed lipases for enantioselective esterification, yielding products with high optical purity. viamedica.pl Applying this methodology to mefenamic acid could not only streamline the synthesis of its ethyl ester but also open pathways to producing chiral ester prodrugs with potentially improved pharmacological properties.

Another area ripe for exploration is the use of novel, environmentally benign catalytic systems and solvent-free reaction conditions. mdpi.comrsc.org Microwave-assisted synthesis, for instance, has been shown to accelerate the esterification of ibuprofen, suggesting its potential applicability for this compound production. rsc.org Research into these unexplored pathways is crucial for developing more economical and ecologically responsible manufacturing processes.

Table 1: Comparison of Synthetic Methodologies for NSAID Esters

MethodAdvantagesDisadvantagesResearch Gap for this compound
Conventional Chemical Synthesis (e.g., DCC coupling) High yield, well-establishedUse of hazardous reagents, byproduct formationLimited exploration of newer, greener coupling agents.
Biocatalysis (e.g., Lipase-mediated) High selectivity, mild conditions, environmentally friendlySlower reaction rates, enzyme stability can be an issueSystematic screening of lipases and optimization of reaction conditions.
Microwave-Assisted Synthesis Rapid reaction times, increased efficiencyRequires specialized equipment, potential for localized overheatingFeasibility and optimization studies are needed.
Continuous-Flow Synthesis High scalability, improved safety and controlHigh initial setup costApplication to the esterification of mefenamic acid has not been reported.

Deeper Mechanistic Insights into Esterase-Substrate Interactions

The therapeutic efficacy of this compound as a prodrug hinges on its efficient and controlled conversion back to the active mefenamic acid by endogenous esterases in the body. While hydrolysis kinetics have been studied in plasma and buffer solutions, a deep mechanistic understanding of the specific interactions between the ester substrate and the active site of human esterases is lacking. semanticscholar.org

Future research must focus on identifying the primary human esterase isozymes responsible for this bioactivation. Molecular docking and simulation studies can provide initial insights into the binding modes of this compound within the active sites of candidate enzymes, such as human carboxylesterases (hCEs). nih.govimpactfactor.org These computational predictions can then guide site-directed mutagenesis and kinetic studies to validate the key amino acid residues involved in substrate recognition and catalysis. A more profound understanding of these interactions will enable the rational design of next-generation ester prodrugs with tailored hydrolysis rates, allowing for controlled release profiles and potentially site-specific drug delivery.

Novel Computational Approaches for Prodrug Optimization

The design of effective prodrugs is a multiparameter optimization challenge. semanticscholar.org Computational modeling offers a powerful toolkit to navigate this complexity, moving beyond traditional trial-and-error synthesis. mdpi.com For this compound and its analogues, there are significant opportunities to apply novel computational strategies.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different ester prodrugs with their rate of hydrolysis, membrane permeability, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.comnih.gov Furthermore, the development of physiologically-based pharmacokinetic (PBPK) models can simulate the in vivo fate of this compound. nih.govnih.gov Such models integrate physicochemical data with physiological information to predict drug concentrations in various tissues over time. A verified PBPK model for mefenamic acid has already been used to predict drug-drug interactions. nih.govnih.gov Extending this approach to its ethyl ester prodrug could significantly de-risk clinical development by predicting its pharmacokinetic profile and potential for improvement over the parent drug before extensive in vivo testing.

Development of Advanced In Vitro Models for Predictive Biotransformation

Standard in vitro models, such as incubations in plasma or simulated intestinal fluids, provide foundational data on prodrug stability and hydrolysis. However, these models often lack the cellular complexity to accurately predict in vivo biotransformation and efficacy. nih.gov There is a critical need to develop and validate more sophisticated in vitro systems.

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures. nih.govnih.govresearchgate.net Establishing liver or intestinal organoid models to study the metabolism of this compound could provide more accurate predictions of its first-pass metabolism and bioavailability.

Moreover, the emergence of microphysiological systems, or "organs-on-a-chip," presents a transformative opportunity. mdpi.comnih.govfrontiersin.org These microfluidic devices can culture human cells to mimic the structure and function of human organs, such as the liver, intestine, and kidney. frontiersin.orgpharmaexcipients.com An interconnected gut-liver-on-a-chip model could be used to study the entire process of absorption, metabolism, and transport of this compound, offering unprecedented predictive power for its human pharmacokinetics. frontiersin.org

Table 2: Comparison of In Vitro Models for Prodrug Biotransformation

ModelComplexityPhysiological RelevanceThroughputResearch Gap for this compound
Acellular Fluids (Plasma, SIF) LowLowHighData is available but lacks cellular metabolic components.
2D Cell Culture (e.g., Caco-2) MediumMediumHighLimited metabolic capacity; does not replicate tissue architecture.
3D Organoids/Spheroids HighHighMediumApplication to study mefenamic acid ester metabolism is unexplored.
Organs-on-a-Chip Very HighVery HighLowDevelopment of a specific model to assess ADME of mefenamic acid prodrugs.

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and design. frontiersin.org Integrating these powerful tools offers immense potential for the future of this compound and the development of superior NSAID prodrugs.

Machine learning algorithms can be trained on existing data from NSAID prodrugs to build predictive models for key properties like solubility, metabolic stability, and potential toxicity. nih.govnih.govmdpi.com These models can rapidly screen virtual libraries of potential mefenamic acid esters, prioritizing candidates with the most promising profiles for synthesis and testing.

Q & A

Q. What analytical methods are recommended to confirm the formation of Mefenamic Acid Ethyl Ester during synthesis?

  • Methodological Answer: The identity and purity of synthesized this compound can be confirmed using FT-IR, 1H-NMR, and 13C-NMR spectroscopy. Key spectral markers include:
  • FT-IR: Disappearance of the broad hydroxyl (-OH) peak (2500–3200 cm⁻¹) from the parent mefenamic acid and emergence of an ester carbonyl (-C=O) peak at ~1732 cm⁻¹. Ester stretching vibrations are observed at ~1224 cm⁻¹ .
  • 1H-NMR: A singlet at δ 3.87 ppm for the methoxy (-OCH₃) group of the ester, and disappearance of the hydroxyl proton signal at δ 12.99 ppm .
  • 13C-NMR: A carbonyl carbon peak at δ 168.71 ppm for the ester group and a methyl carbon signal at δ 52.19 ppm .

Q. How can researchers optimize the synthesis of this compound to improve yield and reaction time?

  • Methodological Answer: Conflicting reports exist on optimal conditions:
  • Traditional reflux: A 26-hour reflux failed to produce the ester, while literature reports 80% yield in 18 hours under similar conditions .
  • Microwave-assisted synthesis: Achieves 65.5% yield in 3 minutes vs. 82% yield in 12 minutes with conventional heating. Despite lower yield, microwave methods offer superior efficiency due to reduced reaction time .
    Recommendation: Use TLC to monitor reaction progress and compare time-yield trade-offs between methods. Unpublished data suggest extended waiting periods (e.g., two weeks) may be required in some protocols .

Q. What are the validated HPLC parameters for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer: A reversed-phase HPLC method with UV detection (λ = 220–280 nm) is commonly used. Key parameters include:
  • Mobile phase: Ethanol-based solvents (e.g., ethanol:buffer mixtures).
  • Sample preparation: Dissolve emulgel samples in ethanol, sonicate for 15 minutes, and filter through 0.45 µm membranes .
  • Calibration: Linear range of 20–800 µg/mL with R² > 0.999 .
  • Validation: Precision (RSD < 2%), accuracy (98–102% recovery), and robustness tested via inter-day/intra-day assays .

Advanced Research Questions

Q. How do hydrolysis kinetics of this compound differ between aqueous buffers and biological matrices like plasma?

  • Methodological Answer: Hydrolysis studies in prodrug research reveal:
  • Buffer solutions: Degradation follows pseudo-first-order kinetics with longer half-life (t₁/₂) due to slower esterase-independent hydrolysis.
  • Human plasma: Faster hydrolysis (shorter t₁/₂) due to esterase activity. For example, mefenamic acid esters exhibit t₁/₂ values of >24 hours in buffer vs. <12 hours in plasma .
    Experimental Design: Use LC-MS to quantify hydrolytic products and compare kinetic models (e.g., Michaelis-Menten vs. first-order) across matrices .

Q. What strategies enhance the solubility and bioavailability of this compound in solid dosage forms?

  • Methodological Answer: Advanced formulation approaches include:
  • Solid dispersions: Cryomilling with polyvinylpyrrolidone (PVP K12) improves amorphous dispersion, increasing dissolution rates by 3-fold .
  • Cyclodextrin complexes: Hydroxypropyl-β-cyclodextrin (HP-β-CD) enhances solubility via host-guest interactions, validated by phase-solubility studies .
  • Microwave-assisted carriers: Polyethylene glycol-sucrose ester matrices reduce crystallinity, confirmed via XRD and DSC .

Q. How can contradictory data on reaction yields and timelines for ester synthesis be resolved?

  • Methodological Answer: Contradictions may arise from:
  • Impurity interference: Unreacted starting materials (e.g., acid hydrazide) can skew TLC or HPLC results. Use gradient elution for better separation .
  • Catalyst variations: Screen catalysts (e.g., H₂SO₄ vs. DMAP) and solvents (e.g., DMF vs. THF) to identify optimal conditions .
  • Reaction monitoring: Employ real-time FT-IR or in-situ NMR to track esterification progress and adjust parameters dynamically .

Q. What pharmacological mechanisms underlie the enhanced anti-nociceptive effects of this compound prodrugs?

  • Methodological Answer: Prodrugs may target multiple pathways:
  • GABA receptor modulation: Flumazenil pretreatment reduces CNS toxicity, suggesting GABAergic interactions .
  • Opioid/glutamate synergy: Ester derivatives show dual activity, validated via receptor-binding assays and nociception models (e.g., tail-flick test) .
  • Antioxidant conjugation: Hybrid prodrugs with 4-methyl umbelliferone reduce gastric toxicity by scavenging free radicals, assessed via COX inhibition and ulcerogenicity studies .

Q. How can oxidative degradation pathways of this compound in environmental samples be characterized?

  • Methodological Answer: Advanced oxidation processes (AOPs) like Fenton reactions degrade the ester via hydroxyl radicals.
  • Experimental design: Optimize pH, H₂O₂/Fe²⁺ ratios, and reaction time using Box-Behnken or central composite designs .
  • Analytical validation: Identify degradation products (e.g., quinone intermediates) via HPLC-UV/HRMS and assess toxicity using in silico tools (e.g., ECOSAR) .

Methodological Notes

  • Synthesis Replication: Always cross-validate protocols with spectral data (e.g., NMR/IR) and purity assays (HPLC) to address literature discrepancies .
  • Pharmacological Studies: Combine in vitro receptor assays with in vivo models (e.g., carrageenan-induced inflammation) to evaluate prodrug efficacy .
  • Environmental Impact: Use LC-MS/MS for trace analysis of ester degradation products in wastewater, ensuring compliance with regulatory limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.